molecular formula C24H26N2O2 B4581008 [3-(2-methylbenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol

[3-(2-methylbenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol

Cat. No.: B4581008
M. Wt: 374.5 g/mol
InChI Key: QYBLZPWSLKGRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-methylbenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol is a useful research compound. Its molecular formula is C24H26N2O2 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.199428076 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

Methanol and its derivatives play a crucial role in catalytic processes, particularly in the production of chemicals and fuels. The synthesis and decomposition reactions involving methanol, such as those in the production of hydrogen via methanol steam reforming, highlight the potential of methanol-derived compounds in catalysis. For instance, studies on copper-based catalysts for methanol reforming processes emphasize the importance of methanol and its derivatives in enhancing catalyst activity and selectivity towards CO2 over CO, underscoring their significance in sustainable energy applications (García et al., 2021).

Environmental Applications

Methanol's role in environmental applications, particularly in bioremediation and as a marker for assessing environmental degradation, illustrates the environmental relevance of methanol derivatives. Methanotrophs, for example, utilize methane (a close relative of methanol in metabolic pathways) to generate valuable products while sequestering greenhouse gases (Strong et al., 2015). This showcases the potential environmental benefits of methanol and its derivatives in mitigating climate change impacts.

Energy and Fuel Applications

The application of methanol and its derivatives in energy and fuel sectors, particularly in fuel cells and as additives in gasoline, is well-documented. The direct methanol fuel cells (DMFCs), for example, highlight the challenges and advancements in utilizing methanol for energy production, focusing on overcoming methanol crossover to enhance fuel cell efficiency (Heinzel & Barragán, 1999). This underscores the ongoing research efforts to harness methanol derivatives for clean energy.

Properties

IUPAC Name

[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]-quinolin-6-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-18-6-2-3-7-21(18)15-24(17-27)11-5-13-26(16-24)23(28)20-9-10-22-19(14-20)8-4-12-25-22/h2-4,6-10,12,14,27H,5,11,13,15-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBLZPWSLKGRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CC=C4)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2-methylbenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol
Reactant of Route 2
Reactant of Route 2
[3-(2-methylbenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol
Reactant of Route 3
Reactant of Route 3
[3-(2-methylbenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol
Reactant of Route 4
[3-(2-methylbenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol
Reactant of Route 5
[3-(2-methylbenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol
Reactant of Route 6
Reactant of Route 6
[3-(2-methylbenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.